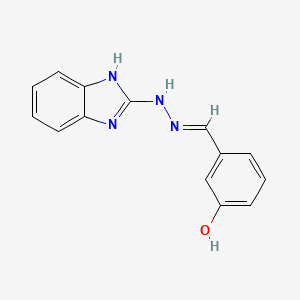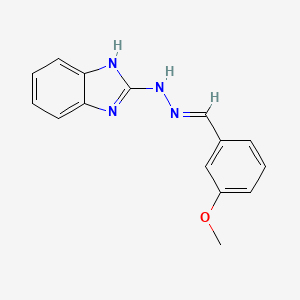
3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone
説明
3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone, also known as HBH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. HBH belongs to the class of hydrazones and has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The mechanism of action of 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone varies depending on the application. In cancer research, this compound induces apoptosis by targeting the mitochondria and activating the caspase pathway. The disruption of the cell cycle and prevention of DNA synthesis also contribute to the inhibition of cancer cell growth.
In anti-inflammatory research, this compound inhibits the production of pro-inflammatory cytokines by suppressing NF-κB activation. The reduction of ROS and lipid peroxidation also contributes to the anti-inflammatory effect.
In anti-viral research, this compound inhibits viral replication by disrupting viral envelope proteins and preventing viral entry and replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the application. In cancer research, this compound induces apoptosis in cancer cells and inhibits cancer cell growth. In anti-inflammatory research, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing ROS and lipid peroxidation. In anti-viral research, this compound inhibits viral replication and prevents viral entry.
実験室実験の利点と制限
One advantage of 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone is its potential therapeutic properties in various fields of research. Its ability to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication makes it a promising candidate for further research. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and toxicity of this compound.
将来の方向性
There are several future directions for 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone research. In cancer research, further studies are needed to determine the efficacy of this compound in vivo and its potential as a chemotherapeutic agent. In anti-inflammatory research, studies are needed to determine the optimal dosage and toxicity of this compound and its potential as an anti-inflammatory agent. In anti-viral research, further studies are needed to determine the mechanism of action of this compound and its potential as an antiviral agent. Overall, this compound has shown promising potential in various fields of research and further studies are needed to determine its full therapeutic potential.
科学的研究の応用
3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has been studied for its potential therapeutic properties in various fields of research. In cancer research, this compound has been shown to induce apoptosis in cancer cells by targeting the mitochondria and activating the caspase pathway. In addition, this compound has been found to inhibit the growth of cancer cells by disrupting the cell cycle and preventing DNA synthesis.
In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is thought to occur through the suppression of NF-κB activation. Furthermore, this compound has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the inflammatory response.
In anti-viral research, this compound has been shown to inhibit the replication of various viruses such as HIV, HCV, and HSV-1. The mechanism of action is thought to involve the inhibition of viral entry and replication through the disruption of viral envelope proteins.
特性
IUPAC Name |
3-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-11-5-3-4-10(8-11)9-15-18-14-16-12-6-1-2-7-13(12)17-14/h1-9,19H,(H2,16,17,18)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBDTCVXSVQPSR-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B3908740.png)
![1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N'-[1-(5-chloro-2-thienyl)ethylidene]hydrazonothiocarbamate](/img/structure/B3908759.png)
![N'-(2-chlorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B3908764.png)
![4-[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-[(1R)-1-(4-methoxyphenyl)ethyl]-1-piperidinecarboxamide trifluoroacetate](/img/structure/B3908771.png)
![1-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone (4-nitrophenyl)hydrazone](/img/structure/B3908772.png)
![3-methyl-1-(phenylsulfonyl)-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone]](/img/structure/B3908776.png)
![N-cyclohexyl-2-methyl-11-oxo-5,6,7,8,9,11-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepine-3-carboxamide](/img/structure/B3908778.png)
![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(4-methoxybenzylidene)propanohydrazide](/img/structure/B3908785.png)
![butyl 3-[(phenoxycarbonyl)amino]benzoate](/img/structure/B3908786.png)
![3,11-di-2-furyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3908805.png)

![N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide](/img/structure/B3908822.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3908833.png)
